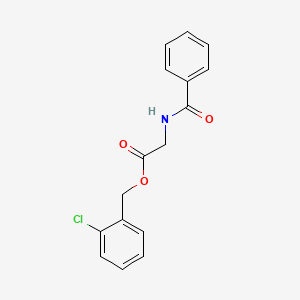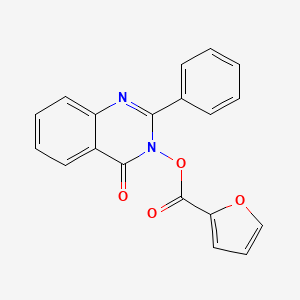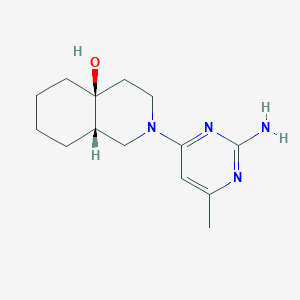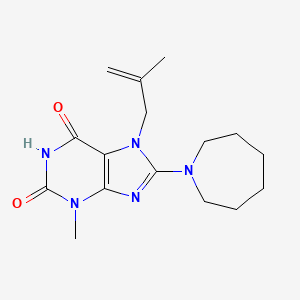![molecular formula C16H21ClN2O3 B5648299 1-[2-(4-chlorophenoxy)-2-methylpropanoyl]-4-piperidinecarboxamide](/img/structure/B5648299.png)
1-[2-(4-chlorophenoxy)-2-methylpropanoyl]-4-piperidinecarboxamide
説明
Synthesis Analysis
The synthesis of compounds related to 1-[2-(4-chlorophenoxy)-2-methylpropanoyl]-4-piperidinecarboxamide often involves multiple steps and complex reactions. For instance, one study describes the synthesis of similar piperidine derivatives and evaluates their biological activity against various bacteria and fungi, indicating a multi-step synthesis process (J.V.Guna et al., 2009).
Molecular Structure Analysis
Molecular structure analysis of similar compounds, such as N-(piperidin-1-yl)-5-(4-chlorophenyl)-1-(2,4-dichlorophenyl)-4-methyl-1H-pyrazole-3-carboxamide, reveals complex interactions and conformations. This compound was found to have multiple distinct conformations and demonstrated specific molecular interactions, which could be relevant to understanding the structure of 1-[2-(4-chlorophenoxy)-2-methylpropanoyl]-4-piperidinecarboxamide (J. Shim et al., 2002).
Chemical Reactions and Properties
The chemical reactions and properties of compounds in this category are often complex and varied. For example, a study on synthetic analgesics related to this compound category demonstrates a range of chemical reactions and significant analgesic properties, highlighting the diverse chemical nature of these compounds (W. V. van Bever et al., 1974).
Physical Properties Analysis
Physical properties such as crystalline forms and hydrogen-bonding networks were analyzed in a study focusing on organic crystal engineering. These properties are crucial for understanding the stability and interactions of the compound (Robin A Weatherhead-Kloster et al., 2005).
Chemical Properties Analysis
Chemical properties such as acylation reactions and the synthesis of multifullerene derivatives were studied, demonstrating the chemical versatility and reactivity of compounds similar to 1-[2-(4-chlorophenoxy)-2-methylpropanoyl]-4-piperidinecarboxamide (S. Zhang et al., 2002).
作用機序
Target of Action
It is known to act in the central nervous system (cns) rather than directly on skeletal muscle .
Mode of Action
The compound is a muscle relaxant that blocks nerve impulses or pain sensations sent to the brain .
Biochemical Pathways
It is known to act in the cns, indicating that it may influence neurotransmission or other cns-related pathways . More research is needed to fully elucidate the biochemical pathways affected by this compound.
Pharmacokinetics
The compound is rapidly and completely absorbed . It is metabolized in the liver, with 85% of a dose excreted within 24 hours as the glucuronide metabolite . The half-life of the compound is between 2.3 and 5 hours .
Result of Action
The compound’s action results in muscle relaxation by blocking nerve impulses or pain sensations sent to the brain . This can help to alleviate symptoms in conditions involving muscle spasms or pain.
Action Environment
Environmental factors can influence the action, efficacy, and stability of the compound. For example, the compound’s action can be influenced by factors such as the individual’s overall health status, the presence of other medications, and individual genetic factors that can influence drug metabolism. Environmental contamination from similar compounds used in agriculture has been recognized as an emerging environmental issue . .
特性
IUPAC Name |
1-[2-(4-chlorophenoxy)-2-methylpropanoyl]piperidine-4-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H21ClN2O3/c1-16(2,22-13-5-3-12(17)4-6-13)15(21)19-9-7-11(8-10-19)14(18)20/h3-6,11H,7-10H2,1-2H3,(H2,18,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JSVLPPSHLHBNON-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C(=O)N1CCC(CC1)C(=O)N)OC2=CC=C(C=C2)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H21ClN2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID501329472 | |
| Record name | 1-[2-(4-chlorophenoxy)-2-methylpropanoyl]piperidine-4-carboxamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501329472 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
324.80 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
48.7 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID24808292 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Product Name |
1-[2-(4-Chlorophenoxy)-2-methylpropanoyl]piperidine-4-carboxamide | |
CAS RN |
667879-27-8 | |
| Record name | 1-[2-(4-chlorophenoxy)-2-methylpropanoyl]piperidine-4-carboxamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501329472 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![4-{[1-(3-methoxypropanoyl)-4-piperidinyl]oxy}-N-3-pyrrolidinylbenzamide hydrochloride](/img/structure/B5648216.png)
![1-(3-methylbutyl)-3-[(4-methyl-4H-1,2,4-triazol-3-yl)methyl]-1,3,8-triazaspiro[4.5]decane-2,4-dione hydrochloride](/img/structure/B5648221.png)
![3-(azepan-1-ylsulfonyl)-N-[1-methyl-2-(1H-pyrazol-1-yl)ethyl]benzamide](/img/structure/B5648222.png)


![4-[(3,7-dimethyl-2-quinolinyl)amino]benzoic acid](/img/structure/B5648259.png)
![(5-{[(3S*,4R*)-3-(dimethylamino)-4-isopropyl-1-pyrrolidinyl]methyl}-2-ethoxyphenyl)methanol](/img/structure/B5648266.png)
![1-[(4-benzyl-1-piperidinyl)methyl]-2,5-pyrrolidinedione](/img/structure/B5648272.png)


![3-({[(1S)-2-amino-1-(hydroxymethyl)-2-oxoethyl]amino}sulfonyl)-N-(2-fluorophenyl)benzamide](/img/structure/B5648280.png)
![{(3R*,4R*)-1-(2-fluoro-4-methylbenzoyl)-4-[(4-methylpiperazin-1-yl)methyl]pyrrolidin-3-yl}methanol](/img/structure/B5648292.png)

![4-[5-(4-chlorophenyl)-1,2,4-oxadiazol-3-yl]pyridine](/img/structure/B5648319.png)